![molecular formula C23H22N4 B3007859 N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-09-7](/img/structure/B3007859.png)
N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with various substituents attached at different positions. These include a benzyl group, a methyl group, a phenyl group, and a prop-2-en-1-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions to occur .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and identified compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate as an inhibitor against influenza A virus .
- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Potential
Indole-based compounds have been explored as anti-HIV agents. Kasralikar et al. conducted molecular docking studies on indolyl and oxochromenyl xanthenone derivatives, identifying their potential against HIV-1 .
Multicomponent Reactions
Indoles play a crucial role in multicomponent reactions (MCRs) for synthesizing various heterocyclic compounds. Recent studies (2012–2017) have highlighted the use of indoles in MCRs, leading to the design of polycyclic structures with chemical and biomedical relevance .
Allyl–Allyl Cross-Coupling
The compound’s allyl group could be leveraged in cross-coupling reactions. Recent developments in allyl–allyl cross-coupling reactions have implications for constructing complex molecules with adjacent tertiary stereocenters .
Synthesis of Biologically Active Molecules
Indoles are versatile building blocks for biologically active compounds. Researchers have used indole derivatives to synthesize α-methylene-γ-butyrolactones and γ-butyrolactams, both of which exhibit interesting biological properties .
Anti-Tubercular Activity
While specific studies on our compound are scarce, related indole derivatives have been evaluated for their anti-tubercular activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and tested against Mycobacterium tuberculosis H37Ra .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-3-10-20-17(2)26-23-21(19-13-8-5-9-14-19)16-25-27(23)22(20)24-15-18-11-6-4-7-12-18/h3-9,11-14,16,24H,1,10,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKVJMSSFGLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
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